2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

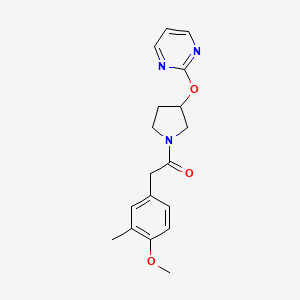

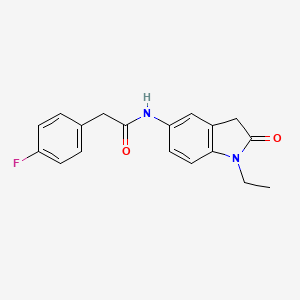

2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine (HMP) is a small organic compound used extensively as a building block for the synthesis of other organic compounds. It has a molecular weight of 216.24 .

Synthesis Analysis

The synthesis of HMP and similar compounds has been reported in various studies. For instance, a promising new class of pyrrolo[2,3-d]pyrimidine series containing a hydrazinyl moiety were synthesized and profiled . Another study reported the synthesis of an intermediate for a drug-candidate, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine .Molecular Structure Analysis

The molecular structure of HMP is represented by the InChI code1S/C11H12N4O/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(14-10)15-12/h2-7H,12H2,1H3,(H,13,14,15) . This indicates that the molecule consists of 11 carbon atoms, 12 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. Chemical Reactions Analysis

While specific chemical reactions involving HMP are not detailed in the search results, it’s known that hydrazinyl-containing pyrrolo[2,3-d]pyrimidines have been synthesized and profiled for their potential as potent, selective, and oral JAK1 inhibitors for the treatment of rheumatoid arthritis .Physical And Chemical Properties Analysis

HMP has a molecular weight of 216.24 . The InChI key, which is a unique identifier for chemical substances, for HMP isRLXITMZZDRZBDJ-UHFFFAOYSA-N .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized . The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties . Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Inhibition of Nitric Oxide (NO) and Tumor Necrosis Factor-α (TNF-α) Production

The synthesized compounds showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Interaction with Active Residues of ATF4 and NF-kB Proteins

A molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins .

Inhibition of ER Stress, Apoptosis, and the NF-kB Inflammatory Pathway

The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Derivatization Reagent for the Simultaneous Determination of Testosterone (T) and Dihydrotestosterone (DHT)

2-Hydrazino-4-(trifluoromethyl)pyrimidine may be used as a derivatization reagent for the simultaneous determination of testosterone (T) and dihydrotestosterone (DHT) in murine tissue and serum .

Synthesis of Organohydrazide Chelate Complexes of Rhenium and Technetium

This compound can be used in the synthesis of organohydrazide chelate complexes of rhenium and technetium .

Safety and Hazards

While specific safety and hazard information for HMP is not available in the search results, it’s important to handle all chemical substances with care. For example, a similar compound, 2-Hydrazino-4-(trifluoromethyl)pyrimidine, is known to be toxic if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for HMP and similar compounds could involve further exploration of their potential therapeutic applications. For instance, a promising new class of pyrrolo[2,3-d]pyrimidine series containing a hydrazinyl moiety were synthesized and profiled, aiming to minimize adverse effects such as anemia . This suggests that there could be potential for the development of new therapies using these compounds.

Mechanism of Action

Target of Action

Related pyrimidine derivatives have been shown to exhibit neuroprotective and anti-neuroinflammatory properties . These compounds have been studied for their effects on human microglia and neuronal cell models .

Mode of Action

Related compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

Related compounds have been observed to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

Related compounds have shown to reduce the expression of the endoplasmic reticulum (er) chaperone, bip, and apoptosis marker cleaved caspase-3 in human neuronal cells .

properties

IUPAC Name |

[4-(3-methoxyphenyl)pyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-16-9-4-2-3-8(7-9)10-5-6-13-11(14-10)15-12/h2-7H,12H2,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLXITMZZDRZBDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NC=C2)NN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-4-(3-methoxyphenyl)pyrimidine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(furan-2-ylmethyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2821588.png)

![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821592.png)

![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2821596.png)

![N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2821599.png)

![2-[4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidine-1-carbonyl]quinoxaline](/img/structure/B2821602.png)

![4-[(3-Bromobenzyl)thio]-2-(4-isopropylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2821604.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2821605.png)